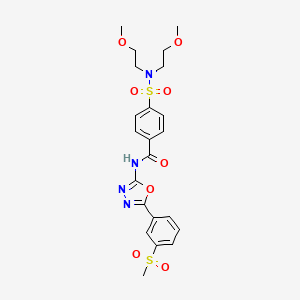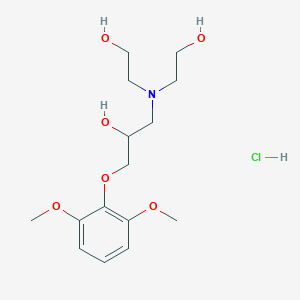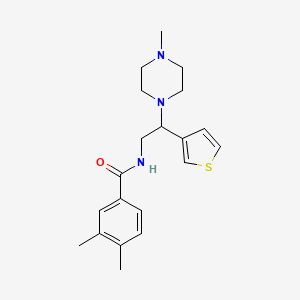
6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 6-bromo-7-fluoro-3,4-dihydronaphthalene-1(2H)-one and 6-bromo-7-fluoro-3,4-dihydronaphthalen-1-one, is an organic compound belonging to the family of naphthalenes. It is a colorless crystalline solid that is soluble in acetone and ethanol. 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is a versatile synthetic intermediate that is used in organic synthesis and in the preparation of a variety of organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis of 4-bromo- 2H-chromenes and 2H-thiochromenes : This compound can be synthesized from ketones and PBr3, which may lead to the formation of various phosphonic acids. Such syntheses provide access to a range of novel 4-substituted 2H-chromenes and 2H-thiochromenes (Gabbutt et al., 1994).
Stereochemistry in Halofluorination : The compound undergoes Markovnikov type regioselectivity and stereospecific anti-addition in halofluorination processes. This process can yield products like 1-fluoro-3,4-dihydronaphthalene through specific reaction conditions (Stavber & Zupan, 1979).
Coupling-Electrocyclic Ring Closure Sequence : A synthesis involving 2-bromo-1-vinyl-3,4-dihydronaphthalene and various halides in the presence of palladium(0) can produce multi-substituted naphthalenes. These compounds can undergo electrocyclic ring closure, forming polycyclic hydrocarbons (Gilchrist & Summersell, 1988).
Rearrangement in Hydrohalic Acids : Treatment with concentrated hydrohalic acids can result in rearrangement and formation of halolactams. This behavior is influenced by the position of the halogen substitution (McCord et al., 1982).
Palladium(0) Coupling of Dihydronaphthalene Derivatives : The compound can be converted into N,N-dimethylhydrazones, which can undergo efficient bromine-lithium exchange. These derivatives can be used in electrocyclic ring closure to produce dihydrobenz isoquinolines (Gilchrist & Healy, 1993).
Spectroscopic Analysis and Characterization
NMR Spectroscopy Studies : 1H and 13C NMR spectroscopy are used to study substituted dihydronaphthalene compounds, including derivatives of 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one. This aids in complete proton and carbon spectral assignment (Alam et al., 1995).
Synthesis of Fluoronaphthalene Building Blocks : This compound is used to create fluoronaphthalene derivatives, which are valuable in pharmaceutical and agricultural research. The process includes Diels-Alder reactions and acid-catalyzed isomerizations (Masson & Schlosser, 2005).
Biological Applications
- Design and Biological Evaluation as Bcl-2 Inhibitors : Derivatives of 3,4-dihydronaphthalen-1(2H)-one, including this compound, have been synthesized and evaluated as inhibitors of the Bcl-2 protein, showing potential in cancer treatment (Wang et al., 2017).
Chemical Reactions and Properties
Fluorotetraphenylbismuth Reactions : This compound, among others, has been used in alpha-phenylation of carbonyl compounds, demonstrating the potential of organobismuth(V) compounds in organic synthesis (Ooi, Goto, & Maruoka, 2003).
Rhodium-catalyzed Cycloaddition : The compound is involved in rhodium-catalyzed cycloadditions to construct multi-substituted dihydronaphthalene scaffolds. This process demonstrates a direct reductive elimination mechanism to form aryl-C(sp3) bonds (Fang, Li, & Tong, 2009).
Isomerization to 1-Naphthols : Activated alumina can isomerize epoxy derivatives of this compound to 1-naphthols, with acidic alumina being particularly effective (Hayashi & Ishikawa, 1971).
Propiedades
IUPAC Name |
6-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBNSHLDYXJLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
1260014-69-4 |
Source


|
| Record name | 6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)


![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)
![2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2752008.png)
![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2752009.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2752012.png)
![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)

![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)
